molecular formula C11H8FNO3 B13698384 Methyl 6-Fluoro-3-formylindole-4-carboxylate

Methyl 6-Fluoro-3-formylindole-4-carboxylate

Cat. No.: B13698384
M. Wt: 221.18 g/mol
InChI Key: WYVLQIZINXUMLP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Methyl 6-Fluoro-3-formylindole-4-carboxylate involves several steps. One common method includes the intramolecular Friedel-Crafts acylation of indole derivatives . The reaction conditions typically involve heating the intermediate in a solution of ethanolic hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 6-Fluoro-3-formylindole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the formyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 6-Fluoro-3-formylindole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and formyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to fully elucidate its mechanism of action and the pathways involved.

Comparison with Similar Compounds

Methyl 6-Fluoro-3-formylindole-4-carboxylate can be compared with other indole derivatives, such as:

These compounds share similar structural features but differ in the position of substituents on the indole ring. The presence of the fluorine atom in this compound makes it unique and can influence its chemical and biological properties.

Properties

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

IUPAC Name

methyl 6-fluoro-3-formyl-1H-indole-4-carboxylate

InChI

InChI=1S/C11H8FNO3/c1-16-11(15)8-2-7(12)3-9-10(8)6(5-14)4-13-9/h2-5,13H,1H3

InChI Key

WYVLQIZINXUMLP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)F)NC=C2C=O

Origin of Product

United States

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